6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Vue d'ensemble

Description

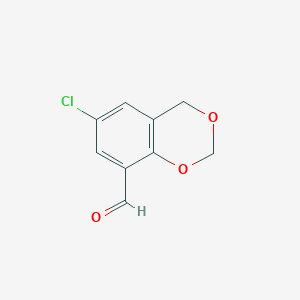

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . It belongs to the family of benzodioxine and benzodioxole derivatives. This compound is characterized by the presence of a chloro group at the 6th position and an aldehyde group at the 8th position on the benzodioxine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde typically involves the chlorination of 4H-1,3-benzodioxine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 6-chloro-4H-1,3-benzodioxine-8-carboxylic acid.

Reduction: 6-chloro-4H-1,3-benzodioxine-8-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde features a benzodioxine core with a chlorine atom at the 6-position and an aldehyde functional group at the 8-position. Its molecular formula is C9H7ClO3, and it has a molecular weight of approximately 188.60 g/mol. The presence of the chlorine atom and the aldehyde group contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural features may enhance its ability to penetrate cell membranes, thereby increasing efficacy against Gram-positive bacteria .

- Anticancer Properties : Research indicates that similar benzodioxine derivatives have shown promise as anticancer agents. These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, the presence of electron-withdrawing groups like chlorine can enhance their biological activity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form corresponding carboxylic acids, which are valuable in further synthetic pathways.

- Reduction : The compound can be reduced to yield alcohol derivatives, expanding its utility in organic synthesis.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing new materials. Its potential use in polymer chemistry and as a precursor for functional materials is under investigation.

Antimicrobial Activity Study

A study investigating benzodioxine derivatives found that compounds similar to this compound displayed significant antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of functional groups in enhancing biological activity .

Anticancer Research

In vitro studies on related benzodioxines revealed that they could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of electron-withdrawing groups like chlorine was noted to enhance this effect .

Mécanisme D'action

The mechanism of action of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,8-dichloro-4H-1,3-benzodioxine: Similar structure but with an additional chloro group.

4H-1,3-benzodioxine-8-carbaldehyde: Lacks the chloro group at the 6th position.

Uniqueness

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Activité Biologique

6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde is a synthetic organic compound with the molecular formula CHClO and a molecular weight of 198.60 g/mol. It belongs to the class of benzodioxine derivatives, characterized by a benzene ring fused to a dioxole structure. The compound features a chlorine atom at the 6-position and an aldehyde functional group at the 8-position, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and material science.

The biological activity of this compound is not fully elucidated; however, it is believed that its effects are mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism may enhance its pharmacological properties, particularly in modulating various biological pathways.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies suggest that compounds within this class exhibit a range of pharmacological effects:

- Anti-inflammatory Properties : Similar benzodioxine derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity.

- Anticancer Potential : Preliminary studies indicate that benzodioxine derivatives can act as pro-apoptotic agents in various cancer cell lines. This includes effects on hematological cancers and solid tumors by inducing apoptosis and inhibiting autophagy .

- Ion Channel Modulation : There is evidence that related compounds can modulate ATP-sensitive potassium channels (K), which are critical in insulin secretion and other physiological processes. This modulation suggests potential applications in treating metabolic disorders.

Study on Anticancer Activity

A study investigating the pro-apoptotic effects of benzodioxine derivatives highlighted their ability to induce cell death in cancerous cells. The results showed that compounds similar to this compound could significantly reduce cell viability in ex vivo chronic lymphocytic leukemia (CLL) cells and solid tumor lines by activating apoptotic pathways while inhibiting autophagic flux .

Study on Ion Channel Interaction

Another research effort focused on the interaction of benzodioxine derivatives with K channels. The findings indicated that these compounds could enhance insulin secretion by modulating channel activity, presenting a potential therapeutic avenue for diabetes management.

Comparison with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at 6-position, aldehyde at 8-position | Potential anti-inflammatory, anticancer |

| 6,8-Dichloro-4H-1,3-benzodioxine | Additional Cl at 8-position | Similar anti-inflammatory properties |

| 4H-1,3-benzodioxine-8-carbaldehyde | Lacks Cl at 6-position | Limited data on biological activity |

Propriétés

IUPAC Name |

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASTDAKRGECGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398320 | |

| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63944-31-0 | |

| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.